molecular formula C7H4F5NO B3012317 6-(Perfluoroethyl)pyridin-3-ol CAS No. 1346539-65-8

6-(Perfluoroethyl)pyridin-3-ol

Cat. No.: B3012317
CAS No.: 1346539-65-8
M. Wt: 213.107
InChI Key: UCCMEYHMWQYRKR-UHFFFAOYSA-N
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Description

6-(Perfluoroethyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by a hydroxyl group (-OH) at the 3-position and a perfluoroethyl (C₂F₅) substituent at the 6-position of the pyridine ring. This compound belongs to the hydroxypyridine family, which is notable for its diverse applications in medicinal chemistry, materials science, and agrochemicals. The perfluoroethyl group imparts unique physicochemical properties, such as enhanced lipophilicity, metabolic stability, and electron-withdrawing effects, which influence reactivity and biological interactions .

Properties

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)5-2-1-4(14)3-13-5/h1-3,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCMEYHMWQYRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022677
Record name 6-(Pentafluoroethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346539-65-8
Record name 6-(Pentafluoroethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Perfluoroethyl)pyridin-3-ol typically involves the introduction of the perfluoroethyl group onto a pyridine ring followed by hydroxylation. One common method includes the reaction of 3-hydroxypyridine with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Perfluoroethyl)pyridin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Perfluoroethyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Perfluoroethyl)pyridin-3-ol is largely influenced by the electron-withdrawing effects of the perfluoroethyl group, which can modulate the reactivity of the pyridine ring and the hydroxyl group. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific pathways involved depend on the context of its application, such as its role as a ligand in coordination chemistry or as a pharmacophore in medicinal chemistry .

Comparison with Similar Compounds

6-(Trifluoromethyl)pyridin-3-ol

  • Structure : Features a trifluoromethyl (CF₃) group at the 6-position.
  • Properties :
    • Melting point: 174–176°C; Molecular weight: 163.1 g/mol .
    • The CF₃ group is less bulky than C₂F₅ but still strongly electron-withdrawing, increasing the acidity of the hydroxyl group (pKa ~8.2) .
  • Applications : Used in ligand design for metallosupramolecular polymers due to its ability to coordinate with transition metals .
  • Comparison :
    • Lipophilicity : The C₂F₅ group in 6-(Perfluoroethyl)pyridin-3-ol confers higher lipophilicity (logP ≈ 2.5) compared to CF₃ (logP ≈ 1.8), enhancing membrane permeability but reducing aqueous solubility .
    • Synthetic Accessibility : CF₃ derivatives are more straightforward to synthesize via trifluoromethylation reactions, whereas C₂F₅ requires specialized fluorination methods .

6-Ethylpyridin-3-ol and 6-Propylpyridin-3-ol

  • Structure : Alkyl chains (ethyl or propyl) at the 6-position.
  • Properties :
    • Methyl and ethyl substituents improve metabolic stability compared to longer chains like propyl .
    • Ethyl derivatives show favorable "resurrection trends" in biochemical assays, likely due to balanced lipophilicity and steric effects .
  • Comparison :
    • Electron Effects : Alkyl groups are electron-donating, contrasting with the electron-withdrawing C₂F₅. This difference alters the pyridine ring’s electronic environment, affecting hydrogen-bonding capacity and target binding .
    • Biological Activity : Ethyl/propyl derivatives exhibit moderate inhibitory activity (e.g., 60–80% inhibition of TNF-α-induced cell adhesion at 1 mM), whereas fluorinated analogs like CF₃/C₂F₅ may show enhanced potency due to improved target affinity .

6-Chloro-5-(Trifluoromethyl)pyridin-3-ol

  • Structure : Additional chloro substituent at the 5-position alongside CF₃.
  • Properties :
    • The chloro group increases molecular weight (MW ≈ 197.5 g/mol) and introduces steric hindrance .
  • Comparison :
    • Reactivity : The chloro group enables further functionalization (e.g., nucleophilic substitution), whereas C₂F₅ is less reactive but offers stability under harsh conditions .
    • Bioactivity : Multi-substituted derivatives often show higher specificity in receptor binding, as seen in GABA_A receptor modulation studies .

6-(Hydroxymethyl)pyridin-3-ol

  • Structure : Hydroxymethyl (-CH₂OH) substituent at the 6-position.
  • Properties :
    • Polar hydroxymethyl group enhances water solubility (logP ≈ 0.5) but reduces metabolic stability .
  • Comparison :
    • Pharmacokinetics : The hydrophilic nature of hydroxymethyl derivatives limits blood-brain barrier penetration, unlike the lipophilic C₂F₅ variant .
    • Applications : Hydroxymethyl derivatives are preferred in prodrug designs, whereas fluorinated analogs are utilized in CNS-targeting agents .

Key Research Findings

  • Substituent Effects : Fluorinated groups (CF₃, C₂F₅) enhance metabolic stability and ligand-receptor binding through hydrophobic and electronic interactions. For example, CF₃-containing ligands in metallosupramolecular polymers show superior metal-binding efficiency compared to alkyl analogs .
  • Activity Trends : In vitro studies reveal that electron-withdrawing substituents improve inhibitory activity against inflammatory targets like TNF-α, with fluorinated derivatives outperforming alkylated versions .
  • Synthetic Challenges : Introducing perfluoroethyl groups requires advanced fluorination techniques (e.g., electrochemical fluorination), limiting scalability compared to trifluoromethylation .

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